molecular formula C19H17FN2O2 B2766474 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 953156-15-5

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2766474
CAS No.: 953156-15-5
M. Wt: 324.355
InChI Key: FBISKWOQYJSHFS-UHFFFAOYSA-N
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Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to an acetamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the isoxazole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoxazole rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl and isoxazole rings.

    Reduction: Amine derivatives of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
  • 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
  • 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical and biological behavior.

Biological Activity

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. The incorporation of a fluorinated phenyl group and an isoxazole moiety suggests that this compound may exhibit significant biological activity, particularly in neurological and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN2O2C_{18}H_{18}FN_{2}O_{2}. Its structure includes:

  • An isoxazole ring, which is known for its biological activity.
  • A fluorinated phenyl group, which can enhance metabolic stability and lipophilicity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with an appropriate isoxazole precursor, followed by acetamide formation through standard coupling reactions. Detailed synthesis protocols can be found in various chemical literature, emphasizing the need for precise control over reaction conditions to ensure high yield and purity.

Anticonvulsant Activity

Research indicates that compounds featuring isoxazole rings often display anticonvulsant properties. For instance, derivatives similar to this compound have been evaluated using the maximal electroshock (MES) test, which assesses their efficacy against induced seizures. Early studies suggest that introducing fluorine into the structure enhances anticonvulsant activity by improving the binding affinity to sodium channels .

Anti-inflammatory Effects

The isoxazole moiety has been linked to anti-inflammatory activities. Compounds with this structure have shown promise in inhibiting pro-inflammatory cytokines in vitro. For example, studies demonstrate that certain isoxazole derivatives significantly reduce levels of TNF-alpha and IL-6 in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Antiproliferative Activity

Preliminary evaluations of related compounds have indicated moderate antiproliferative effects against various cancer cell lines. For example, some derivatives exhibit IC50 values in the micromolar range against breast cancer cell lines (MCF-7), suggesting that modifications at the 5-position of the isoxazole ring could enhance anticancer properties .

Case Studies

  • Anticonvulsant Screening : In a study evaluating a series of N-phenylacetamide derivatives, it was found that specific substitutions on the phenyl group significantly influenced anticonvulsant activity. The introduction of a fluorine atom was crucial for enhancing efficacy in MES tests .
  • Anti-inflammatory Research : A study focusing on isoxazole derivatives reported that compounds with electron-withdrawing groups like fluorine exhibited stronger inhibition of pro-inflammatory pathways compared to their non-fluorinated counterparts .

Research Findings Summary Table

Study Biological Activity Key Findings IC50 Values
AnticonvulsantEnhanced activity with fluorinated derivativesVaries, effective at low micromolar concentrations
Anti-inflammatorySignificant reduction in TNF-alpha and IL-6 levelsNot specified
AntiproliferativeModerate activity against MCF-7 cell lineIC50 ~ 14.2 µM

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBISKWOQYJSHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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